

2-(Bromomethyl)-1H-imidazole hydrobromide molecular structure

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1H-imidazole
hydrobromide

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An In-depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)-1H-imidazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **2-(Bromomethyl)-1H-imidazole hydrobromide**, a pivotal reagent in medicinal chemistry and organic synthesis. The document elucidates the compound's detailed molecular structure, spectroscopic signature, and inherent chemical reactivity. By grounding the discussion in fundamental principles, this guide explains the causality behind its utility as a versatile building block for drug discovery. It includes validated experimental protocols for its synthesis and characterization, offering field-proven insights for laboratory application. The content is structured to serve as an essential resource for professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged structure in drug discovery, forming the core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine[1]. Its unique electronic properties, capacity for hydrogen bonding,

and ability to act as a ligand for various metalloenzymes make it an exceptional scaffold for interacting with biological targets[2]. Consequently, imidazole derivatives are integral to a wide array of therapeutics, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties[3].

Within this class, **2-(Bromomethyl)-1H-imidazole hydrobromide** (CAS No: 2939-05-1) emerges as a compound of significant synthetic interest. Its structure combines the stable aromatic imidazole core with a highly reactive bromomethyl group, positioning it as a key intermediate for introducing the imidazole moiety into larger, more complex molecular architectures[4]. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions[5][6]. This guide delves into the structural and chemical nuances that underpin its synthetic versatility.

Molecular and Structural Properties

The utility of **2-(Bromomethyl)-1H-imidazole hydrobromide** is a direct consequence of its distinct structural features. As a salt, it exists as an imidazolium cation and a bromide anion.

Chemical Identity and Physicochemical Data

A summary of the key identifying and physical properties of the compound is presented below.

| Property | Value | Source(s) |
|--------------------------------|--|-----------|
| IUPAC Name | 2-(bromomethyl)-1H-imidazol-3-ium bromide | N/A |
| CAS Number | 2939-05-1 | [7][8] |
| Molecular Formula | C ₄ H ₆ Br ₂ N ₂ | [7][8] |
| Molecular Weight | 241.91 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [7][8] |
| Topological Polar Surface Area | 28.7 Å ² | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 1 | [9] |

Structural Analysis

The core of the molecule is the planar, five-membered imidazole ring. In its hydrobromide salt form, one of the ring nitrogen atoms is protonated, creating an imidazolium cation. This protonation, along with the electron-withdrawing effect of the bromomethyl group, influences the aromatic system's electron density.

The C2 position of the imidazole ring is attached to a bromomethyl (-CH₂Br) group. The carbon atom of this group is sp³ hybridized and serves as a potent electrophilic center. The bromine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions—the primary mechanism through which it functions as a synthetic building block[5].

Molecular structure of **2-(Bromomethyl)-1H-imidazole hydrobromide**.

The Role of X-ray Crystallography

While spectroscopic methods confirm connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional arrangement of atoms[10]. For imidazolium salts, this

technique reveals precise bond lengths, bond angles, and the planarity of the ring. It also elucidates intermolecular interactions, such as hydrogen bonding between the imidazolium cation's N-H groups and the bromide anion, which stabilize the crystal lattice[11][12]. The general methodology involves growing high-quality single crystals, collecting diffraction data, and refining the structural model[10].

Spectroscopic Characterization

Confirming the identity and purity of **2-(Bromomethyl)-1H-imidazole hydrobromide** relies on standard analytical techniques. The expected spectroscopic features are outlined below.

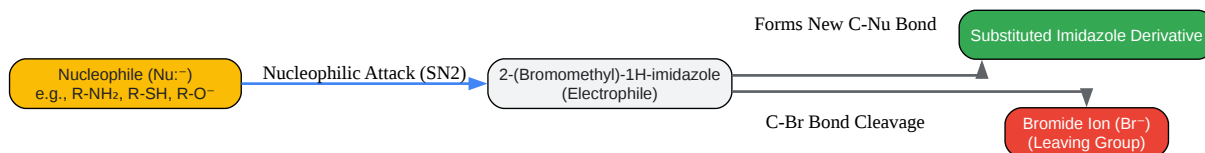
- **¹H NMR Spectroscopy:** The proton NMR spectrum is a key tool for structural verification. Expected signals include:
 - Two distinct signals for the protons on the imidazole ring (C4-H and C5-H), typically appearing in the aromatic region (~7.0-8.0 ppm)[13].
 - A singlet for the methylene protons (-CH₂) of the bromomethyl group, expected further downfield (~4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and the imidazolium ring.
 - A broad signal corresponding to the N-H protons, the chemical shift of which can be highly variable and dependent on the solvent and concentration.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) would typically show the mass of the neutral 2-(bromomethyl)-1H-imidazole molecule (C₄H₅BrN₂) after loss of HBr. The molecular ion peak would be observed at m/z corresponding to ~160/162, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br)[9][14].

Chemical Reactivity and Synthetic Utility

The primary value of **2-(Bromomethyl)-1H-imidazole hydrobromide** in drug development lies in its role as an electrophilic building block. The C-Br bond in the bromomethyl group is polarized, rendering the carbon atom highly susceptible to attack by nucleophiles.

This reactivity allows for the facile introduction of the 2-imidazolylmethyl moiety into a wide range of molecules. Common nucleophiles include amines, thiols, and alkoxides, leading to the

formation of new C-N, C-S, and C-O bonds, respectively. This versatility is a cornerstone of combinatorial chemistry and lead optimization efforts in pharmaceutical research[1][5].



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General reaction pathway illustrating the synthetic utility.

Experimental Protocols

The following protocols describe a representative synthesis and a standard characterization workflow. These are presented as a self-validating system: the synthesis produces the material, and the characterization confirms its successful formation.

Protocol: Synthesis of 2-(Bromomethyl)-1H-imidazole Hydrobromide

This protocol is adapted from general bromination procedures for similar heterocyclic systems[5][6]. It involves the radical bromination of a methyl-substituted imidazole precursor.

Objective: To synthesize **2-(Bromomethyl)-1H-imidazole hydrobromide** from 2-methyl-1H-imidazole.

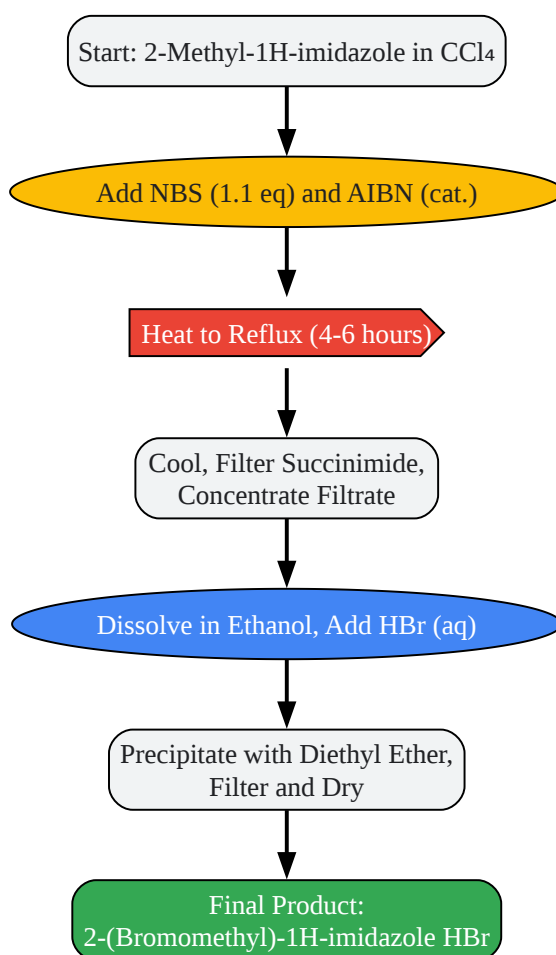
Materials:

- 2-Methyl-1H-imidazole
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)
- Carbon tetrachloride (CCl₄) or Acetonitrile (Solvent)
- Hydrobromic acid (HBr, 48% aq. solution)

- Diethyl ether

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-1H-imidazole (1.0 eq) in CCl₄.
- **Addition of Reagents:** Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
- **Radical Bromination:** Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by TLC. Causality Note: Heating in the presence of AIBN initiates the radical chain reaction required for bromination at the methyl group adjacent to the aromatic ring.
- **Workup:** Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
- **Salt Formation:** Concentrate the filtrate under reduced pressure. Redissolve the crude residue in a minimal amount of ethanol and cool in an ice bath. Add hydrobromic acid (1.1 eq) dropwise with stirring. Causality Note: The addition of HBr protonates the imidazole ring, forming the hydrobromide salt, which typically improves stability and crystallinity.
- **Isolation:** Precipitate the product by adding cold diethyl ether. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **2-(Bromomethyl)-1H-imidazole hydrobromide** as a solid.



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